

## ACH-000143 off-target effects to consider

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | ACH-000143 |           |
| Cat. No.:            | B8143701   | Get Quote |

## **Technical Support Center: ACH-000143**

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of **ACH-000143**. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.

## **Frequently Asked Questions (FAQs)**

Q1: What are the known off-target effects of ACH-000143?

Based on extensive preclinical profiling, **ACH-000143** has demonstrated an exceptionally clean off-target profile. In a broad screening panel of 80 G protein-coupled receptors (GPCRs) and ion channels, **ACH-000143** showed no significant binding affinity or enzyme inhibition (less than 50% inhibition at a concentration of 10  $\mu$ M).[1] This indicates a high degree of selectivity for its primary targets, the melatonin receptors MT1 and MT2.[2][3][4][5]

Q2: What is the selectivity of **ACH-000143** for its primary targets?

**ACH-000143** is a potent agonist for both MT1 and MT2 receptors.[6][7] Given its subnanomolar activity at these receptors, the compound is estimated to have at least a 10,000-fold selectivity over other targets tested.[1] This high selectivity minimizes the potential for confounding off-target effects in experimental results.[2]

Q3: Has ACH-000143 been tested for common safety liabilities like hERG binding?



Yes, an early toxicological assessment of **ACH-000143** indicated that the compound is devoid of hERG binding.[3][4][5][7] Additionally, it was found to be negative for genotoxicity and did not induce behavioral alterations in animal models at doses up to 100 mg/kg p.o.[3][4][5]

## **Troubleshooting Guide**

Even with a highly selective compound, unexpected experimental outcomes can occur. This guide provides a structured approach to troubleshooting potential, though unlikely, off-target effects.

Issue: I am observing an unexpected phenotype or cellular response in my experiment that is not consistent with the known mechanism of action of **ACH-000143**.

### Step 1: Verify Experimental Conditions

- Compound Integrity: Ensure the purity and integrity of your ACH-000143 stock. Verify the correct solvent and storage conditions were used.
- Concentration Verification: Double-check all calculations for dilutions and final concentrations used in your assay.
- Control Experiments: Confirm that your positive and negative controls are behaving as expected. This includes vehicle-only controls and, if possible, a known MT1/MT2 agonist.

### Step 2: Consider the Biological System

- Receptor Expression: Confirm the expression levels of MT1 and MT2 receptors in your specific cell line or animal model. Low or absent expression could lead to the observation of non-specific effects at high concentrations.
- Cellular Context: The signaling downstream of MT1/MT2 activation can be cell-type specific.
   Investigate the known melatonin receptor signaling pathways in your experimental system.

### Step 3: Investigating Potential Off-Target Effects

If the above steps do not resolve the issue, a systematic investigation into potential off-target effects may be warranted.



- Dose-Response Analysis: Perform a wide dose-response curve. On-target effects should be
  potent and saturable, consistent with the known EC50 of ACH-000143. Off-target effects are
  more likely to occur at much higher concentrations.
- Use of an Antagonist: If a specific MT1/MT2 antagonist is available and compatible with your system, its ability to block the observed effect can provide strong evidence for on-target action.
- Structural Analogs: Compare the activity of **ACH-000143** with a structurally related but inactive compound. An inactive analog should not produce the same effect.

**Data Summary** 

ACH-000143 In Vitro Potency

| Target | Assay Type | Value (nM) |
|--------|------------|------------|
| MT1    | EC50       | 0.06[6][7] |
| MT2    | EC50       | 0.32[6][7] |

**ACH-000143** Selectivity and Safety Profile

| Assay                                        | Result                                                |  |
|----------------------------------------------|-------------------------------------------------------|--|
| Broad Target Panel (80 GPCRs & Ion Channels) | No significant binding or inhibition at 10 $\mu$ M[1] |  |
| hERG Binding                                 | Devoid of binding[3][4][5][7]                         |  |
| Genotoxicity                                 | Non-genotoxic[3][4][5]                                |  |
| Behavioral Alterations (in vivo)             | None observed at doses up to 100 mg/kg p.o.[3] [4][5] |  |

# Visualizations Signaling Pathway of ACH-000143





Click to download full resolution via product page

Caption: Primary signaling pathways activated by ACH-000143 via MT1 and MT2 receptors.

## **Experimental Workflow for Troubleshooting Unexpected Results**





### Click to download full resolution via product page

Caption: A logical workflow for troubleshooting unexpected experimental outcomes with **ACH-000143**.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of ACH-000143: A Novel Potent and Peripherally Preferred Melatonin Receptor Agonist that Reduces Liver Triglycerides and Steatosis in Diet-Induced Obese Rats -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection Discovery of ACH-000143: A Novel Potent and Peripherally Preferred Melatonin Receptor Agonist that Reduces Liver Triglycerides and Steatosis in Diet-Induced Obese Rats - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immune-system-research.com [immune-system-research.com]
- To cite this document: BenchChem. [ACH-000143 off-target effects to consider].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8143701#ach-000143-off-target-effects-to-consider]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





